A Comprehensive Technical Guide to Stigmast-4-en-3,6-dione
A Comprehensive Technical Guide to Stigmast-4-en-3,6-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical and biological properties of Stigmast-4-en-3,6-dione, a naturally occurring steroid with significant therapeutic potential. The document details its chemical structure, physicochemical properties, methods of isolation, and known biological activities, with a focus on its anti-inflammatory and anti-allergic effects.
Chemical Structure and Properties
Stigmast-4-en-3,6-dione is a steroid derivative belonging to the stigmastane (B1239390) class of compounds.[1] Its core structure is a tetracyclic cyclopenta[a]phenanthrene skeleton. Key structural features include a double bond between carbons 4 and 5, and ketone groups at the 3rd and 6th positions. The side chain attached at carbon 17 is characteristic of stigmastane, featuring an ethyl group at carbon 24.
The IUPAC name for this compound is (8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,6-dione.[2]
Physicochemical Data
The quantitative properties of Stigmast-4-en-3,6-dione are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₉H₄₆O₂ | [2][3][4] |
| Molecular Weight | 426.67 g/mol | [3][5] |
| CAS Number | 23670-94-2 | [2][4][6] |
| Appearance | Powder | [5] |
| Melting Point | 172-174 °C | [4] |
| Boiling Point (est.) | 523.4 °C at 760 mmHg | [4] |
| Density (est.) | 1.01 g/cm³ | [4] |
| XLogP3 | 8.4 | [2][4] |
| Hydrogen Bond Donors | 0 | [4] |
| Hydrogen Bond Acceptors | 2 | [4] |
| Rotatable Bond Count | 6 | [4] |
Natural Occurrence and Isolation
Stigmast-4-en-3,6-dione is a natural product that has been isolated from various plant sources, including Hibiscus cannabinus and Piper betle.[3] Its presence has also been reported in other organisms such as Gleditsia sinensis and Diospyros eriantha.[2]
Experimental Protocol: General Isolation from Plant Material
The following is a generalized protocol for the isolation of Stigmast-4-en-3,6-dione from a plant source. Specific solvents and chromatographic conditions may need to be optimized based on the plant matrix.
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Extraction:
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Air-dry and powder the plant material (e.g., leaves, stems).
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Perform successive extractions with solvents of increasing polarity, starting with a non-polar solvent like hexane (B92381) or petroleum ether, followed by dichloromethane (B109758), ethyl acetate, and finally methanol. Stigmast-4-en-3,6-dione is expected to be present in the less polar fractions.
-
Concentrate the extracts under reduced pressure using a rotary evaporator.
-
-
Fractionation:
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Subject the crude extract (e.g., the hexane or dichloromethane fraction) to column chromatography over silica (B1680970) gel.
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Elute the column with a gradient of solvents, typically starting with 100% hexane and gradually increasing the polarity by adding ethyl acetate.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC), visualizing spots under UV light or with a suitable staining agent (e.g., ceric sulfate (B86663) spray followed by heating).
-
-
Purification:
-
Combine fractions containing the compound of interest, as identified by TLC comparison with a reference standard if available.
-
Further purify the combined fractions using repeated column chromatography or preparative High-Performance Liquid Chromatography (HPLC) until a pure compound is obtained.
-
-
Structure Elucidation:
-
Confirm the identity and structure of the isolated compound using spectroscopic techniques such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
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Synthesis
While often isolated from natural sources, Stigmast-4-en-3,6-dione can also be prepared semi-synthetically. A common starting material is β-sitosterol, an abundant plant sterol. The synthesis involves the oxidation of the 3-hydroxyl group and the allylic oxidation at the 6-position.
Experimental Protocol: Oxidation of β-Sitosterol
This protocol outlines a general two-step oxidation process to convert a sterol like β-sitosterol to the corresponding 4-en-3,6-dione.
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Step 1: Oppenauer Oxidation (Hydroxyl to Ketone)
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Dissolve β-sitosterol in a suitable solvent mixture such as toluene (B28343) and cyclohexanone.
-
Add a catalyst, typically aluminum isopropoxide.
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Reflux the mixture for several hours to convert the 3-hydroxyl group to a 3-keto group, yielding Stigmast-4-en-3-one.
-
Monitor the reaction by TLC. Upon completion, cool the reaction, quench with dilute acid, and extract the product with an organic solvent.
-
Purify the resulting Stigmast-4-en-3-one by crystallization or chromatography.
-
-
Step 2: Allylic Oxidation (Introduction of 6-Keto Group)
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Dissolve the Stigmast-4-en-3-one from the previous step in a suitable solvent like glacial acetic acid or a chlorinated solvent.
-
Add an oxidizing agent capable of allylic oxidation, such as chromium trioxide (CrO₃) or N-Bromosuccinimide (NBS) followed by a base.
-
Maintain the reaction at a controlled temperature (e.g., room temperature) and monitor its progress by TLC.
-
Upon completion, quench the reaction and work up the mixture to isolate the crude product.
-
Purify the final product, Stigmast-4-en-3,6-dione, using column chromatography or recrystallization.
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Biological Activity and Therapeutic Potential
Stigmast-4-en-3,6-dione is recognized primarily for its anti-inflammatory and anti-allergic properties.[3] Research has also highlighted its potential cytotoxic and anti-tumor-promoting activities.[7] Its mechanism of action is an active area of investigation, with potential involvement in various signaling pathways related to inflammation and cell proliferation.
Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol provides a general method to assess the anti-inflammatory activity of Stigmast-4-en-3,6-dione by measuring its ability to inhibit COX enzymes.
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Preparation:
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Prepare a stock solution of Stigmast-4-en-3,6-dione in a suitable solvent (e.g., DMSO).
-
Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing a heme cofactor.
-
Use purified COX-1 and COX-2 enzymes.
-
-
Assay Procedure:
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In a 96-well plate, add the assay buffer, the enzyme (COX-1 or COX-2), and various concentrations of the test compound (Stigmast-4-en-3,6-dione) or a known inhibitor (e.g., indomethacin) as a positive control.
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Pre-incubate the plate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C).
-
Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Allow the reaction to proceed for a set time (e.g., 2 minutes).
-
Stop the reaction by adding a solution of hydrochloric acid.
-
Quantify the amount of prostaglandin (B15479496) E₂ (PGE₂) produced using a commercial ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound.
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Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).
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Workflow and Pathway Visualization
The following diagram illustrates a typical workflow for the discovery and initial biological evaluation of Stigmast-4-en-3,6-dione from a natural source.
Caption: Workflow for isolation and bio-evaluation of Stigmast-4-en-3,6-dione.
References
- 1. Showing Compound Stigmast-4,22-diene-3,6-dione (FDB006563) - FooDB [foodb.ca]
- 2. Stigmast-4-ene-3,6-dione | C29H46O2 | CID 5490007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. lookchem.com [lookchem.com]
- 5. Stigmast-4-ene-3,6-dione | CAS: 23670-94-2 | ChemNorm [chemnorm.com]
- 6. Stigmast-4-ene-3ï¼6-dione | CAS:23670-94-2 | ChemNorm [chem-norm.com]
- 7. stigmast-4-ene-3,6-dione, 57458-57-8 [thegoodscentscompany.com]
